![molecular formula C10H9FN4OS B1439514 3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide CAS No. 1021266-89-6](/img/structure/B1439514.png)
3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide
Übersicht
Beschreibung
Synthesis Analysis
A study by Moreno-Fuquen et al. (2019) demonstrates the microwave-assisted Fries rearrangement for synthesizing related compounds, highlighting the use of microwave irradiation in the synthesis of fluoro-triazolyl benzamides.Molecular Structure Analysis
The molecular weight of this compound is 252.27 g/mol. Further structural analysis using X-ray crystallography and density functional theory calculations was performed by Moreno-Fuquen et al. (2019).Chemical Reactions Analysis
This compound is believed to have a wide range of uses in the field of chemistry, biology, and pharmacology. It has been evaluated for antimicrobial activities using the Minimum Inhibition Concentration method.Physical And Chemical Properties Analysis
The compound has a molecular weight of 252.27 g/mol. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors and donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available in the retrieved documents .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Studies
- Microwave-Assisted Synthesis: A study by Moreno-Fuquen et al. (2019) demonstrates the microwave-assisted Fries rearrangement for synthesizing related compounds, highlighting the use of microwave irradiation in the synthesis of fluoro-triazolyl benzamides and their structural analysis using X-ray crystallography and density functional theory calculations (Moreno-Fuquen et al., 2019).
Biological Activities
- Antimicrobial Activities: Mange et al. (2013) discuss the synthesis of Schiff bases from benzamides, including triazolyl derivatives, and their evaluation for antimicrobial activities using the Minimum Inhibition Concentration method (Mange et al., 2013).
- Analgesic Potential: Zaheer et al. (2021) explore the analgesic potential of triazole-thione derivatives, including those related to fluoro-triazolyl benzamides, highlighting the broader therapeutic relevance of this class of compounds (Zaheer et al., 2021).
Crystallographic Analysis
- Molecular Conformations and Intermolecular Interactions: Chinthal et al. (2020) focus on crystallographic analysis of related triazolyl benzamides, providing insights into their molecular conformations and intermolecular interactions, crucial for understanding their chemical properties (Chinthal et al., 2020).
Antifungal and Antibacterial Properties
- Fluorinated Compounds for Antimicrobial Activity: Carmellino et al. (1994) investigate the antifungal and antibacterial properties of fluorinated benzamides and benzisothiazolones, relevant to the study of fluoro-triazolyl benzamides (Carmellino et al., 1994).
Antiviral and Anticancer Potential
- Antiavian Influenza Virus Activity: Hebishy et al. (2020) detail the synthesis of benzamide-based compounds, including triazoles, with significant activities against the H5N1 avian influenza virus, suggesting potential antiviral applications (Hebishy et al., 2020).
- Potential Anti-HIV-1 and CDK2 Inhibitors: Makki et al. (2014) synthesize fluorine substituted triazinones, evaluating their potential as anti-HIV-1 and CDK2 inhibitors, which could be relevant for similar fluoro-triazolyl benzamides (Makki et al., 2014).
Eigenschaften
IUPAC Name |
3-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN4OS/c1-17-10-13-9(14-15-10)12-8(16)6-3-2-4-7(11)5-6/h2-5H,1H3,(H2,12,13,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGOXCMBMVAEJRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NNC(=N1)NC(=O)C2=CC(=CC=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-[5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(3-Fluorophenyl)-2,7-dimethylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1439432.png)
![4-fluoro-N-[2-(1H-pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine](/img/structure/B1439433.png)
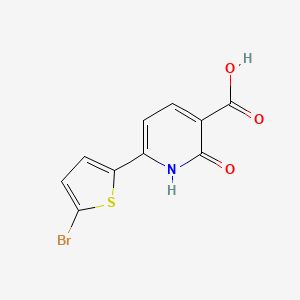
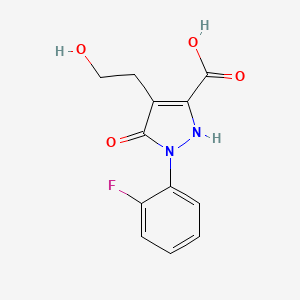
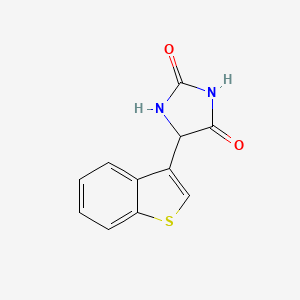
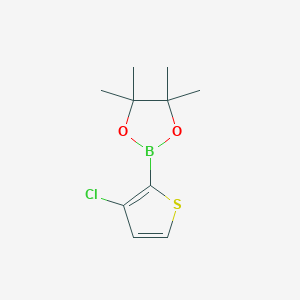
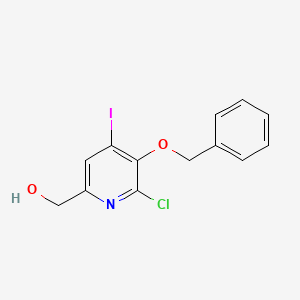
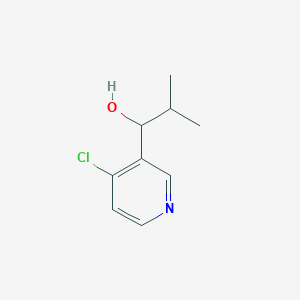
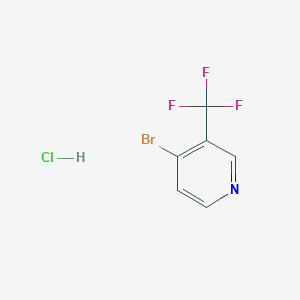
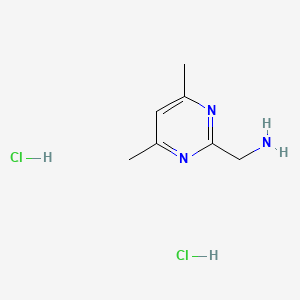
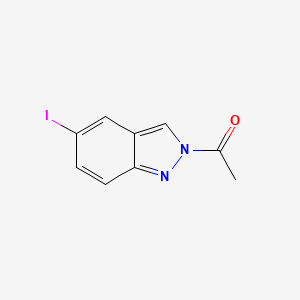
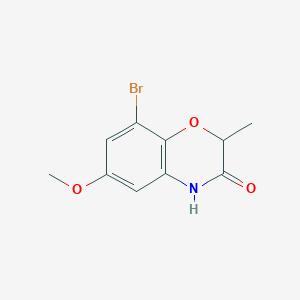
![4-[(4-Amino-phenylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1439453.png)
